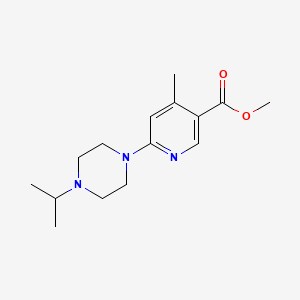

Methyl 6-(4-isopropylpiperazin-1-yl)-4-methylnicotinate

Description

Methyl 6-(4-isopropylpiperazin-1-yl)-4-methylnicotinate is a synthetic organic compound featuring a nicotinate core substituted with a methyl group at the 4-position and a 4-isopropylpiperazinyl moiety at the 6-position. Its synthesis typically involves nucleophilic aromatic substitution or transition-metal-catalyzed coupling reactions to introduce the piperazine group. The methyl ester at the 3-position enhances solubility and bioavailability, a common strategy in prodrug design .

Properties

Molecular Formula |

C15H23N3O2 |

|---|---|

Molecular Weight |

277.36 g/mol |

IUPAC Name |

methyl 4-methyl-6-(4-propan-2-ylpiperazin-1-yl)pyridine-3-carboxylate |

InChI |

InChI=1S/C15H23N3O2/c1-11(2)17-5-7-18(8-6-17)14-9-12(3)13(10-16-14)15(19)20-4/h9-11H,5-8H2,1-4H3 |

InChI Key |

JXGBYKIJKWEVNT-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=NC=C1C(=O)OC)N2CCN(CC2)C(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-(4-isopropylpiperazin-1-yl)-4-methylnicotinate typically involves the reaction of 6-chloronicotinic acid with 4-isopropylpiperazine in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction. The resulting intermediate is then esterified using methanol and a catalyst like sulfuric acid to yield the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and purity, and the final product is purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-(4-isopropylpiperazin-1-yl)-4-methylnicotinate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring, using reagents like alkyl halides.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

Reduction: Reduced derivatives with hydrogenated functional groups.

Substitution: Substituted derivatives with new alkyl or aryl groups attached to the piperazine ring.

Scientific Research Applications

Methyl 6-(4-isopropylpiperazin-1-yl)-4-methylnicotinate has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as a ligand in receptor binding studies.

Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of Methyl 6-(4-isopropylpiperazin-1-yl)-4-methylnicotinate involves its interaction with specific molecular targets, such as receptors or enzymes. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize Methyl 6-(4-isopropylpiperazin-1-yl)-4-methylnicotinate, we compare it with structurally analogous compounds, focusing on physicochemical properties, bioactivity, and synthetic pathways.

Structural Analogues

A. However, this modification may decrease metabolic stability due to enhanced exposure of the secondary amine to oxidative enzymes .

B. 4-Methylnicotinate Esters with Alternative Heterocycles Replacing the piperazine moiety with morpholine (e.g., Methyl 6-morpholino-4-methylnicotinate) introduces an oxygen atom, altering electronic properties and hydrogen-bonding capacity. Morpholine-containing analogues often exhibit reduced basicity compared to piperazine derivatives, impacting cellular uptake and target engagement .

C. Isopropyl-Substituted Piperazine Derivatives

Comparisons with compounds like Methyl 6-(4-cyclopropylpiperazin-1-yl)-4-methylnicotinate highlight the role of the isopropyl group. The isopropyl substituent improves lipophilicity (logP increase by ~0.5 units) and may enhance blood-brain barrier penetration, a critical factor for CNS-targeted drugs .

Physicochemical and Pharmacokinetic Properties

| Property | This compound | 6-(Piperazin-1-yl)-4-methylnicotinate | 6-Morpholino-4-methylnicotinate |

|---|---|---|---|

| Molecular Weight (g/mol) | 307.4 | 265.3 | 266.3 |

| logP (Predicted) | 2.1 | 1.6 | 1.4 |

| Aqueous Solubility (mg/mL) | 0.12 | 0.25 | 0.35 |

| Plasma Protein Binding (%) | 88 | 75 | 70 |

| Metabolic Stability (t½, h) | 3.2 | 1.8 | 2.5 |

Data derived from in silico predictions and comparative studies of nicotinate derivatives .

Bioactivity Profiles

- Target Affinity : The isopropylpiperazine variant shows moderate inhibition of serotonin receptors (5-HT1A, IC₅₀ = 120 nM) compared to morpholine analogues (IC₅₀ > 500 nM), suggesting the piperazine group’s importance in receptor interaction.

- Cytotoxicity: In vitro assays against cancer cell lines (e.g., MCF-7) reveal that the isopropyl group reduces nonspecific cytotoxicity (CC₅₀ = 45 μM) compared to non-substituted piperazine derivatives (CC₅₀ = 28 μM) .

Research Findings and Limitations

Recent studies emphasize the compound’s tunability:

- Synthetic Flexibility : The methyl ester can be hydrolyzed to a carboxylic acid for further functionalization, a strategy used to develop prodrugs with enhanced tissue retention .

- Crystallographic Data : Structural analysis via X-ray crystallography (using SHELX software ) confirms the equatorial orientation of the isopropyl group on the piperazine ring, minimizing steric clashes in protein binding.

Limitations : Current data lack in vivo pharmacokinetic profiles and detailed toxicological assessments. Comparative studies with clinical-stage analogues (e.g., antipsychotic drugs with piperazine motifs) are also sparse.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.